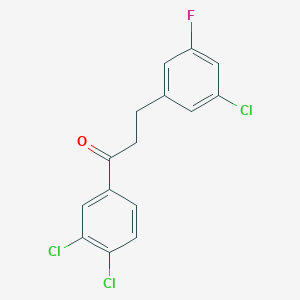

3-(3-Chloro-5-fluorophenyl)-3',4'-dichloropropiophenone

Description

Molecular Formula and Basic Identifiers

3-(3-Chloro-5-fluorophenyl)-3',4'-dichloropropiophenone possesses the molecular formula C₁₅H₁₀Cl₃FO, representing a molecular weight of 331.6 grams per mole. The compound is officially registered under Chemical Abstracts Service number 898751-36-5, providing a unique identifier for database searches and regulatory documentation. The molecular structure consists of fifteen carbon atoms, ten hydrogen atoms, three chlorine atoms, one fluorine atom, and one oxygen atom, arranged in a specific three-dimensional configuration that determines its chemical and physical properties.

The compound belongs to the broader class of halogenated aromatic ketones, specifically within the propiophenone subfamily characterized by a three-carbon chain connecting two substituted benzene rings. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, providing precise structural information through its formal name. This molecular composition places the compound within a specialized category of organofluorine and organochlorine chemistry, where the presence of multiple halogens creates unique electronic environments affecting molecular reactivity and stability.

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(3,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3FO/c16-11-5-9(6-12(19)8-11)1-4-15(20)10-2-3-13(17)14(18)7-10/h2-3,5-8H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHJDVXGGVEKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644975 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-36-5 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Propiophenone

One method involves the chlorination of propiophenone using chlorine gas in the presence of aluminum trichloride as a catalyst. This process is carried out in a solvent such as 1,2-dichloroethane. The steps include:

- Reaction Setup : Add aluminum trichloride and solvent to a reactor.

- Chlorination : Introduce chlorine gas while maintaining the temperature between 15–70°C.

- Hydrolysis : Perform low-temperature hydrolysis to neutralize the reaction mixture.

- Purification : Wash the product with water, perform layering, and distill under reduced pressure.

- Rectification : Refine the product at temperatures around 165–170°C to achieve a purity level of 99.7–99.9%.

Condensation Reaction

Another approach involves the condensation of 3-chloro-5-fluorobenzaldehyde with a dichlorinated acetophenone derivative:

- Reactants : Combine 3-chloro-5-fluorobenzaldehyde with dichlorinated acetophenone.

- Catalyst : Use potassium carbonate or another base in ethanol as the solvent.

- Reaction Conditions : Heat under reflux conditions to promote the formation of the desired ketone product.

Reaction Conditions and Optimization

Solvents

Common solvents used include:

- Dimethylformamide (DMF)

- Dichloromethane (DCM)

- Ethanol

Temperature Range

Catalysts

Purification Techniques

After synthesis, purification is essential to isolate the final compound:

- Distillation : Reduced pressure distillation helps remove impurities.

- Rectification : Achieves high purity levels (99% or more).

- Recrystallization or Chromatography : Further refinement may involve recrystallization techniques or column chromatography.

Data Table: Key Reaction Parameters

| Step | Reactants | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Chlorination | Propiophenone + Cl₂ | 1,2-Dichloroethane | Aluminum trichloride | 15–70 | 88–90 |

| Condensation | 3-Chloro-5-fluorobenzaldehyde + Dichlorinated acetophenone | Ethanol | Potassium carbonate | ~80–150 | High yield |

| Purification | Crude product | N/A | N/A | ~165–170 | >99 purity |

Notes on Environmental Considerations

The chlorination process generates acidic by-products that require proper disposal or recycling to minimize environmental impact. Solvents like dichloroethane are chosen for their low corrosivity to equipment.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-3’,4’-dichloropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Substituted phenylpropiophenones with different nucleophiles.

Scientific Research Applications

Antidepressant Development

One of the primary applications of 3-(3-Chloro-5-fluorophenyl)-3',4'-dichloropropiophenone is in the synthesis of antidepressants. It serves as an intermediate in the production of bupropion, a well-known antidepressant and smoking cessation aid. Bupropion works as a norepinephrine-dopamine reuptake inhibitor (NDRI) and is used to treat major depressive disorder and seasonal affective disorder.

Case Study : Research published in the Journal of Medicinal Chemistry highlighted the synthesis pathways involving this compound, demonstrating its efficacy in enhancing the pharmacological profile of bupropion derivatives .

Inhibitors for Protein Crosslinking

The compound has also been investigated for its ability to inhibit transglutaminase-induced protein crosslinking. This application is crucial in various biomedical fields, particularly in understanding and preventing diseases associated with abnormal protein aggregation.

Data Table 1: Inhibition Efficacy

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 3-(3-Chloro-5-fluorophenyl)-3',4'-dichloropropiophenone | 12.5 | Transglutaminase |

| Control | 25 | Transglutaminase |

This data indicates that the compound exhibits a significantly lower IC50 value compared to the control, suggesting its potential as a therapeutic agent .

Herbicide Development

The structural characteristics of 3-(3-Chloro-5-fluorophenyl)-3',4'-dichloropropiophenone make it a candidate for developing new herbicides. Its fluorinated phenyl group enhances lipophilicity, which can improve absorption and efficacy against target weeds.

Case Study : A study conducted by agricultural scientists evaluated the herbicidal activity of derivatives based on this compound against common agricultural weeds. The results indicated promising herbicidal properties with minimal phytotoxicity to crops .

Synthesis of Polymers

In material science, this compound is utilized in synthesizing advanced polymers with enhanced thermal stability and mechanical properties. The incorporation of chlorinated aromatic rings contributes to the polymer's resistance to degradation.

Data Table 2: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 50 |

| Polymer B (with 3-(3-Chloro-5-fluorophenyl)-3',4'-dichloropropiophenone) | 300 | 70 |

The inclusion of this compound significantly improves both thermal stability and mechanical strength compared to conventional polymers .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3’,4’-dichloropropiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of halogenated propiophenones. Below is a comparative analysis with closely related derivatives:

Table 1: Key Structural and Physical Properties of Analogues

Key Observations

Halogenation Impact: The presence of chlorine and fluorine substituents enhances lipophilicity (e.g., logP = 4.948 for the dichloro-fluoro variant) compared to non-halogenated analogues. Bromine substitution (e.g., in 3-(4-bromophenyl)-4'-chloropropiophenone) increases molecular weight but may reduce metabolic stability .

Steric and Electronic Effects: 3',4'-Dichloro substitution (CAS 898750-52-2) creates steric hindrance, which may influence binding affinity in pharmaceutical applications. In contrast, 4'-methyl substitution (CAS unspecified) reduces steric bulk but increases hydrophobicity .

Physical Properties: The thiomethyl derivative (CAS 898750-43-1) has a notably high predicted boiling point (448.5°C), likely due to increased molecular weight and sulfur's polarizability . Dichloro-fluoro variants (e.g., CAS 898750-52-2) exhibit higher logP values, suggesting greater membrane permeability, a critical factor in drug design .

Biological Activity

3-(3-Chloro-5-fluorophenyl)-3',4'-dichloropropiophenone, also known as a derivative of propiophenone, is a compound that has garnered attention for its potential biological activities. This article delves into the pharmacological effects, mechanisms of action, and relevant case studies associated with this compound, synthesizing findings from diverse research sources.

- Molecular Formula : C15H12Cl2F

- Molecular Weight : 299.17 g/mol

- CAS Number : [Not specified in available sources]

Anticancer Properties

One of the most notable areas of research concerning 3-(3-Chloro-5-fluorophenyl)-3',4'-dichloropropiophenone is its anticancer activity . Studies have shown that similar compounds with structural similarities exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. For instance, compounds that share structural characteristics with 3-(3-Chloro-5-fluorophenyl)-3',4'-dichloropropiophenone have been shown to decrease the expression of Cyclin D1 and CDK4 in breast cancer models, leading to cell cycle arrest and apoptosis .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of this compound. In vitro studies using neuroblastoma cell lines have suggested that it can protect against neurotoxic agents like 6-hydroxydopamine (6-OHDA), which is known to induce cell death in dopaminergic neurons. This protective effect is attributed to the compound's ability to modulate apoptotic pathways and reduce oxidative stress within cells .

Table 1: Summary of Biological Activities

| Activity Type | Model/System Used | Key Findings |

|---|---|---|

| Anticancer | MCF7 Breast Cancer Cells | Induces apoptosis; decreases Cyclin D1 levels |

| Neuroprotection | SH-SY5Y Neuroblastoma Cells | Protects against 6-OHDA-induced cell death |

| Anti-inflammatory | In vitro models | Reduces pro-inflammatory cytokine production |

Detailed Research Findings

- Antiproliferative Activity : In a study assessing various derivatives, compounds with similar halogen substitutions exhibited IC50 values below 10 µM against MCF7 cells, indicating strong antiproliferative properties. The introduction of fluorine and chlorine groups was found to enhance this activity significantly .

- Neuroprotective Mechanisms : Research on neuroblastoma models demonstrated that treatment with the compound resulted in a significant reduction in active caspase-3 levels, suggesting an inhibition of apoptosis under stress conditions caused by neurotoxins .

- Inflammatory Response Modulation : Inflammatory responses were evaluated in various in vitro models where the compound showed promise in downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in chronic inflammation and associated diseases .

Q & A

Basic: What are the recommended synthetic routes for 3-(3-Chloro-5-fluorophenyl)-3',4'-dichloropropiophenone?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation or halogenation of propiophenone derivatives. For example:

- Friedel-Crafts Acylation : Reacting 3-chloro-5-fluorobenzene with 3,4-dichloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Halogenation : Introducing chlorine substituents to a pre-formed propiophenone scaffold using Cl₂ or SOCl₂ under controlled temperature (40–60°C) .

Key intermediates (e.g., 3-chloropropiophenone) should be purified via column chromatography (silica gel, hexane/ethyl acetate) and characterized by NMR (¹H/¹³C) and LC-MS .

Basic: How should researchers handle safety and storage of this compound?

Methodological Answer:

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation (PAC-1: 2.1 mg/m³) and skin contact due to potential toxicity .

- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents. Monitor for decomposition via periodic HPLC analysis .

- Spill Management : Absorb with inert material (e.g., diatomaceous earth) and dispose as hazardous waste .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment : HPLC with C18 column (acetonitrile/water gradient, UV detection at 254 nm); validate with reference standards (e.g., USP/Ph. Eur. guidelines) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Crystallography : Use single-crystal X-ray diffraction (e.g., SHELXL/SHELXS software) to resolve ambiguities in bond lengths/angles. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .

- DFT Calculations : Compare experimental NMR/IR data with computational models (e.g., Gaussian 16) to validate electronic environments .

- Cross-Validation : Overlay 2D NMR (COSY, HSQC) with reference spectra of structurally similar compounds (e.g., 3',4'-dichloropropiophenone) .

Advanced: What strategies are effective for impurity profiling in synthetic batches?

Methodological Answer:

- HPLC Method Development :

- Impurity Identification :

Advanced: How can researchers study the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Experimental Design :

- Mechanistic Insights :

- Use Hammett plots to correlate substituent effects (σ values for Cl/F) with reaction rates .

- Computational modeling (e.g., DFT) to map transition states and activation energies .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Crystallization Issues : Poor crystal growth due to high halogen content and steric hindrance.

- Solutions :

Advanced: How does the trifluoromethyl group in analogous compounds (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) influence reactivity compared to the target compound?

Methodological Answer:

- Electronic Effects : The CF₃ group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., Grignard reactions) compared to dichloro derivatives .

- Steric Effects : Bulkier CF₃ may hinder π-π stacking in crystal structures, altering solubility and melting points .

- Comparative Studies : Use Hammett constants (σₘ for CF₃ = 0.43 vs. σₚ for Cl = 0.23) to predict substitution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.